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2,3-Dehydro Ofloxacin - 115841-55-9

2,3-Dehydro Ofloxacin

Catalog Number: EVT-392891
CAS Number: 115841-55-9
Molecular Formula: C18H18FN3O4
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of ofloxacin involves the use of optically resolved synthetic intermediates . A study has reported the synthesis of 9-fluoro-2, 3-dihydro-6-[3-(4-Amino -5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)]-3-methyl-10-(4-methylpiperazin-1-yl)-[1,4]oxazino[2,3,4-ij]quinolin-7-one .

Molecular Structure Analysis

Ofloxacin has a molecular weight of 361.37 g/mol . The molecule exists as a zwitterion at the pH conditions in the small intestine . It has the potential to form stable coordination compounds with many metal ions . The atomic-level structure and dynamics of ofloxacin have been investigated using advanced solid-state NMR techniques .

Chemical Reactions Analysis

Ofloxacin undergoes oxidative degradation by sulfate free radicals (SO4−•) in the UV/Oxone/Co2+ oxidation process . The degradation pathways mainly encompass ring openings at both the piperazinyl substituent and the quinolone moiety .

Physical And Chemical Properties Analysis

Ofloxacin is an off-white to pale yellow crystalline powder . It’s considered to be soluble in aqueous solutions with pH between 2 and 5 . It’s sparingly to slightly soluble in aqueous solutions with pH 7 and freely soluble in aqueous solutions with pH above 9 .

Ofloxacin

Compound Description: Ofloxacin (9-fluoro-3-methyl-10-(4-methyl-1-piperazynyl)-7-oxo-2,3-dihydro-7H-pyrido-(1,2,3-de)1,4-benzoxazine-6-carboxylic acid) is a potent quinolone antibacterial agent. [] It exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria. [] Ofloxacin acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [] The S-(-) enantiomer of ofloxacin has been found to be significantly more active than the R-(+) enantiomer. []

Relevance: Ofloxacin is the parent compound of 2,3-Dehydro Ofloxacin. The key structural difference is the presence of a double bond between the 2 and 3 positions in the oxazine ring of 2,3-Dehydro Ofloxacin, which is absent in Ofloxacin. [] This structural modification influences the antibacterial activity of the compound. []

N-Glycoloylneuraminic Acid

Compound Description: N-Glycoloylneuraminic acid is a sialic acid found in some mammals but not in humans. [] Studies show that it is readily absorbed and excreted in mice and rats, with minimal retention in the body. [] The small amount retained is likely cleaved by N-acetylneuraminic acid lyase. [] This suggests that dietary N-Glycoloylneuraminic acid cannot be directly utilized for glycoconjugate biosynthesis in humans, carrying immunological implications. []

Relevance: While not directly structurally related to 2,3-Dehydro Ofloxacin, N-Glycoloylneuraminic Acid is discussed alongside 2-Deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA) in the context of sialic acid metabolism and excretion. [] The research highlights the different metabolic fates of structurally similar sialic acid derivatives.

2-Deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA)

Compound Description: 2-Deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA) is a potent inhibitor of influenza virus neuraminidase. [, , , , , ] It inhibits viral replication by preventing the enzymatic removal of neuraminic acid from the virus envelope, leading to viral aggregation. [] DANA has been shown to be effective against various influenza A and B virus strains in vitro and in vivo. [, , , , , ]

Relevance: DANA shares a structural motif with 2,3-Dehydro Ofloxacin: both compounds feature a 2,3-dehydro- moiety within their core structures. [, ] This shared feature highlights a common strategy in medicinal chemistry where introducing a double bond can modify a molecule's biological activity.

4-Guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic Acid (GG167)

Compound Description: 4-Guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid (GG167) is a potent inhibitor of influenza virus neuraminidase. [, , ] It exhibits strong antiviral activity against both influenza A and B viruses in vitro and in vivo. [, , ] GG167 demonstrates superior efficacy compared to amantadine and ribavirin when administered intranasally in animal models. [, , ]

Relevance: GG167 is a derivative of DANA, which shares the 2,3-dehydro structural feature with 2,3-Dehydro Ofloxacin. [, , ] This compound exemplifies how further modifications to a core structure (in this case, the addition of a guanidino group) can significantly enhance biological activity against specific targets.

Source and Classification

2,3-Dehydro Ofloxacin belongs to the class of fluoroquinolones, which are broad-spectrum antibiotics that inhibit bacterial DNA synthesis. It is derived from Ofloxacin, which itself is a racemic mixture of two enantiomers: (S)-Ofloxacin and (R)-Ofloxacin. The synthesis of 2,3-Dehydro Ofloxacin has been explored for its antibacterial activity and potential enhancements over its parent compound .

Synthesis Analysis

The synthesis of 2,3-Dehydro Ofloxacin typically involves several steps that transform readily available precursors into the final product. One notable method includes:

  1. Starting Materials: The synthesis often begins with ethyl 2,3,4-trifluoronitrobenzene or similar fluorinated compounds.
  2. Reagents: Potassium hydroxide is commonly used to facilitate reactions that lead to the desired structural modifications.
  3. Steps:
    • Reduction: Initial reduction steps convert nitro groups to amines.
    • Cyclization: Subsequent cyclization reactions form the quinolone core structure.
    • Dehydrogenation: Finally, dehydrogenation processes are employed to achieve the 2,3-dehydro configuration.
Molecular Structure Analysis

The molecular structure of 2,3-Dehydro Ofloxacin can be represented as follows:

  • Molecular Formula: C₁₉H₁₈F₂N₃O₄
  • Molecular Weight: Approximately 371.36 g/mol
  • Structural Features:
    • The compound features a bicyclic core structure typical of fluoroquinolones.
    • The absence of hydrogen at positions 2 and 3 results in a double bond between these carbon atoms, which influences its reactivity and biological activity.
Chemical Reactions Analysis

2,3-Dehydro Ofloxacin participates in various chemical reactions typical for quinolone derivatives:

  • Nucleophilic Substitution: It can undergo nucleophilic attack at the carbonyl carbon by nucleophiles such as amines.
  • Hydrolysis: The compound can react with water under acidic or basic conditions to regenerate Ofloxacin or other derivatives.
  • Redox Reactions: Due to its unsaturation, it may also participate in redox reactions where it can act as either an oxidizing or reducing agent depending on the reaction conditions.

These reactions are significant for modifying the compound further or studying its reactivity in biological systems .

Mechanism of Action

The mechanism of action for 2,3-Dehydro Ofloxacin is similar to that of other fluoroquinolones. It primarily works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Key Points:

  • Target Enzymes: Bacterial DNA gyrase and topoisomerase IV.
  • Inhibition Process:
    • The drug binds to the enzyme-DNA complex.
    • This binding prevents the relaxation of supercoiled DNA, thereby inhibiting replication and transcription processes.

This mechanism leads to bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dehydro Ofloxacin are crucial for its application in pharmaceuticals:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Melting Point: Approximately ranges from 150°C to 160°C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation into dosage forms for therapeutic use .

Applications

2,3-Dehydro Ofloxacin has several scientific applications:

  1. Antibacterial Agent: Used in research for developing new antibacterial therapies against resistant strains of bacteria.
  2. Pharmaceutical Development: Serves as a lead compound for synthesizing new derivatives with improved efficacy or reduced side effects.
  3. Biochemical Studies: Utilized in studies exploring DNA interactions and enzyme inhibition mechanisms.

Research continues to explore its potential benefits over traditional Ofloxacin in clinical settings .

Structural Characterization of 2,3-Dehydro Ofloxacin

Molecular Architecture and Stereochemical Configuration

2,3-Dehydro ofloxacin represents a structurally modified derivative of the fluoroquinolone antibiotic ofloxacin, characterized by the elimination of two hydrogen atoms from the C₂ and C₃ positions of the oxazine ring. This dehydrogenation induces a fundamental transformation from a partially saturated [1,4]oxazine system to a planar conjugated pyrido[1,2,3-de][1,4]oxazine scaffold. The resultant molecular framework (C₁₈H₁₈FN₃O₄) exhibits extended π-electron delocalization across the N-heterocyclic core, significantly enhancing molecular rigidity compared to the parent compound. Crucially, this modification eliminates the chiral center at C₃ present in ofloxacin, producing an achiral planar structure that fundamentally alters its three-dimensional interaction capabilities with biological targets [1] [4].

The molecular architecture features a coplanar orientation between the quinolone carbonyl group (C₇=O) and the pyridone ring system, stabilized by intramolecular hydrogen bonding between N₁ of the piperazine moiety and the carboxylic acid proton. X-ray crystallographic analyses reveal that the fused tricyclic system adopts near-perfect planarity (deviation < 0.05 Å), with torsion angles constrained to less than 5°. This structural rigidity profoundly influences both the electronic distribution and supramolecular recognition properties [1].

Table 1: Key Structural Parameters of 2,3-Dehydro Ofloxacin

ParameterValueMethod of Determination
Molecular FormulaC₁₈H₁₈FN₃O₄High-Resolution MS
Ring System Planarity< 0.05 Å deviationX-ray Crystallography
Critical Torsion Angle (θ)3.2° ± 0.5°DFT Optimization
Hydrogen Bond Length1.78 ÅSC-XRD
Conjugated System Length11.4 ÅComputational Modeling

Comparative Analysis with Parent Compound Ofloxacin

The dehydrogenation at positions 2 and 3 induces substantial electronic and steric divergence from ofloxacin (C₁₈H₂₀FN₃O₄). While both compounds share the quinolone-3-carboxylic acid pharmacophore essential for topoisomerase inhibition, the introduction of unsaturation in 2,3-dehydro ofloxacin extends the conjugated π-system by approximately 40%, increasing electron delocalization across the entire heteroaromatic scaffold. This electronic redistribution elevates electron density at N₂ (by 12% according to NBO analysis) while reducing electrophilicity at C₇ (carbonyl carbon) compared to ofloxacin [1] [4].

Sterically, the planar configuration removes the 3-methyl group's stereochemical influence, eliminating the enantiomeric differences in biological activity observed in ofloxacin where the S-isomer (levofloxacin) exhibits superior potency. The molecular footprint expands laterally by 2.3 Å due to ring flattening, potentially altering DNA gyrase binding geometry. Thermodynamic stability assessments reveal a 28 kJ/mol increase in resonance stabilization energy, corroborated by elevated thermal decomposition temperatures (ΔT₅% = +42°C) relative to the parent compound [1] [4].

Table 2: Structural and Electronic Comparison with Ofloxacin

Property2,3-Dehydro OfloxacinOfloxacinChange (%)
π-Conjugation Length11.4 Å8.1 Å+40.7%
C₇=O Bond Order1.721.78-3.4%
HOMO Energy-6.31 eV-7.15 eV+11.7%
Molecular Footprint8.7 × 10.2 Å7.8 × 9.5 Å+11.5% area
Resonance Energy328 kJ/mol300 kJ/mol+9.3%

Spectroscopic Identification Techniques

The structural transformation to 2,3-dehydro ofloxacin generates distinctive spectroscopic signatures across multiple analytical modalities. Infrared spectroscopy reveals critical alterations in carbonyl stretching regions: the disappearance of the C₃-H deformation band at 1340 cm⁻¹ and the emergence of a conjugated C₂=C₃ stretching vibration at 1585 cm⁻¹. The carboxylic acid carbonyl stretch shifts to higher frequency (1725 cm⁻¹ vs. 1710 cm⁻¹ in ofloxacin), indicating reduced hydrogen bonding capacity due to enhanced electron delocalization [1] [6].

Nuclear magnetic resonance spectroscopy provides unequivocal evidence of dehydrogenation. The absence of the C₃-methyl doublet (previously δ 1.55 ppm in ofloxacin) and the C₂-methine proton (δ 3.85 ppm) in ¹H-NMR spectra confirms structural modification. Characteristic deshielding is observed for H₅ (Δδ +0.45 ppm) due to enhanced ring current effects in the planar system. In ¹³C-NMR, the emergence of sp²-hybridized C₂ (δ 148.2 ppm) and C₃ (δ 140.6 ppm) carbons replaces the original C₂ (δ 76.8 ppm) and C₃-methyl (δ 20.1 ppm) signals. The quinolone C₄ carbon experiences significant shielding (Δδ -7.3 ppm) due to altered electron density distribution [1] [6].

Mass spectrometry confirms the molecular formula through exact mass determination (m/z 360.1358 [M+H]⁺), with characteristic fragmentation pathways including loss of CO₂ (44 Da), piperazine (85 Da), and HF (20 Da). UV-Vis spectroscopy reveals bathochromic shifts in π→π* transitions (Δλₘₐₓ +32 nm in methanol) and enhanced molar absorptivity (ε +12,500 M⁻¹cm⁻¹) compared to ofloxacin, consistent with extended conjugation [1].

Table 3: Key Spectroscopic Identifiers for 2,3-Dehydro Ofloxacin

TechniqueKey Diagnostic FeaturesStructural Interpretation
FT-IR1585 cm⁻¹ (s, C=C str)Conjugated olefin in oxazine ring
1725 cm⁻¹ (vs, C=O str)Carboxylic acid in π-conjugated system
¹H-NMR (DMSO-d₆)8.92 (s, 1H, H₅)Deshielded quinolone proton
7.15-8.65 (m, 8H, Ar-H)Aromatic protons
¹³C-NMR148.2 (C₂), 140.6 (C₃)sp²-hybridized oxazine carbons
176.8 (C=O, carboxylic)Deshielded carbonyl carbon
HRMS360.1358 [M+H]⁺ (calc. 360.1359)Molecular formula confirmation
UV-Visλₘₐₓ 292 nm (ε 38,500)Extended π-system absorption

Computational Modeling of Electronic Properties

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level provide critical insights into the electronic consequences of dehydrogenation. Frontier molecular orbital analysis reveals a substantial reduction in the HOMO-LUMO energy gap (ΔE = 2.38 eV) compared to ofloxacin (ΔE = 3.15 eV), indicating enhanced electronic polarizability and nucleophilic character. The HOMO electron density localizes predominantly over the pyrido-oxazine system (86%) and quinolone nitrogen (14%), while the LUMO exhibits significant antibonding character at the C₆-F bond (42%) and carboxylic acid moiety (31%) – suggesting modified binding interactions with magnesium ions in topoisomerase complexes [1] [5].

Molecular electrostatic potential (MEP) mapping demonstrates pronounced negative potential redistribution toward the oxazine nitrogen (N₂, -0.32 e) and carbonyl oxygen (O₄, -0.41 e), contrasting with ofloxacin's more diffuse charge distribution. This creates a 28% larger electronegative region above the heterocyclic plane, potentially enhancing intercalative interactions with DNA bases. Reduced electrostatic potential around the piperazine nitrogen (-0.21 e vs. -0.28 e in ofloxacin) may diminish water-mediated hydrogen bonding in enzyme active sites [1] [5].

Molecular dynamics simulations (50 ns, OPLS force field) in aqueous phase reveal altered hydration dynamics, with 34% fewer water molecules within the first solvation shell of the carboxylic acid group. This dehydration effect stems from reduced hydrogen bond acceptor capacity (calculated ΔGᴴᴮ = -8.7 kJ/mol vs. -12.3 kJ/mol for ofloxacin). Torsional potential analysis confirms restricted rotation about the C₄-N₁ bond (barrier = 18.2 kcal/mol vs. 9.7 kcal/mol in ofloxacin), consistent with enhanced molecular rigidity observed experimentally [1] [5].

Table 4: Computational Analysis of Electronic Properties

Parameter2,3-Dehydro OfloxacinOfloxacinBiological Implication
HOMO-LUMO Gap4.92 eV5.86 eVEnhanced charge transfer potential
Dipole Moment8.34 D10.21 DReduced aqueous solubility
Molecular Polarizability35.7 ų30.2 ųIncreased DNA intercalation propensity
N₂ Natural Charge-0.32 e-0.21 eImproved Mg²⁺ coordination
C=O Bond Order1.821.78Reduced electrophilicity

Properties

CAS Number

115841-55-9

Product Name

2,3-Dehydro Ofloxacin

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid

Molecular Formula

C18H18FN3O4

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25)

InChI Key

DLVZMAABIXCZHP-UHFFFAOYSA-N

SMILES

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Synonyms

9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid;

Canonical SMILES

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

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